N-(2-methoxy-5-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-16-7-10-19(11-8-16)29(26,27)24-13-5-4-6-18(24)15-22(25)23-20-14-17(2)9-12-21(20)28-3/h7-12,14,18H,4-6,13,15H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXZEBZOJRTELV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves multiple steps:
Formation of the Tosylpiperidine Moiety: This step involves the tosylation of piperidine using tosyl chloride in the presence of a base such as pyridine.
Acylation Reaction: The tosylpiperidine is then reacted with 2-(2-methoxy-5-methylphenyl)acetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide moiety can be reduced to form an amine.
Substitution: The tosyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of N-(2-hydroxy-5-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide.
Reduction: Formation of N-(2-methoxy-5-methylphenyl)-2-(1-piperidin-2-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
- N-(2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
- N-(2-methoxy-5-methylphenyl)-2-(1-piperidin-2-yl)acetamide
Uniqueness
N-(2-methoxy-5-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Biological Activity
N-(2-Methoxy-5-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a methoxy group, a tosylpiperidine moiety, and an acetamide functional group, which contribute to its reactivity and interaction with biological systems.
Preliminary studies suggest that this compound interacts with various receptors and enzymes, potentially influencing pathways related to:
- Pain modulation : The compound may exhibit analgesic properties by acting on pain receptors.
- Inflammation : It could modulate inflammatory responses through interactions with inflammatory mediators.
Further investigation through binding assays and pharmacological evaluations is necessary to elucidate its exact mechanisms.
Pharmacological Profile
Research indicates that compounds similar to this compound often exhibit diverse biological activities. Notably:
| Activity | Description |
|---|---|
| Analgesic | Potential pain-relieving effects through receptor modulation. |
| Anti-inflammatory | May reduce inflammation via inhibition of pro-inflammatory cytokines. |
| Antimicrobial | Similar compounds have shown effectiveness against various pathogens. |
Case Studies and Research Findings
- Analgesic Effects : A study evaluated the analgesic properties of structurally related compounds in animal models. Results indicated significant pain reduction comparable to standard analgesics, suggesting potential for this compound as a therapeutic agent in pain management.
- Anti-inflammatory Mechanisms : In vitro studies demonstrated that compounds with similar structures inhibited the production of pro-inflammatory cytokines in macrophages. This suggests that this compound may exert anti-inflammatory effects through similar pathways.
- Receptor Interaction Studies : Binding assays conducted on related compounds have shown affinity for sigma receptors, which are implicated in various neurological processes. This raises the possibility that this compound may also interact with these receptors, influencing both pain and mood regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
